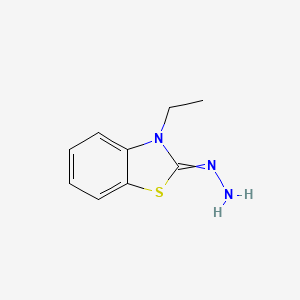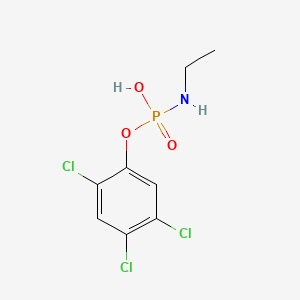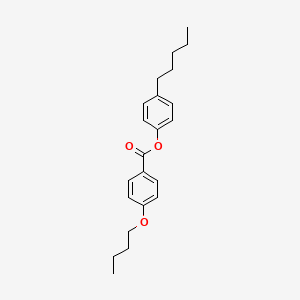
1-(3-Hydroxybut-1-yn-1-yl)-2,2,6-trimethylcyclohexane-1,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Hydroxybut-1-yn-1-yl)-2,2,6-trimethylcyclohexane-1,4-diol is a chemical compound known for its unique structure and properties It is characterized by the presence of a hydroxyl group, a butynyl group, and a cyclohexane ring with trimethyl substitutions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Hydroxybut-1-yn-1-yl)-2,2,6-trimethylcyclohexane-1,4-diol typically involves multi-step organic reactions. One common method includes the alkylation of a cyclohexane derivative followed by hydroxylation and subsequent functional group modifications. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated systems to enhance production rates and consistency.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Hydroxybut-1-yn-1-yl)-2,2,6-trimethylcyclohexane-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The butynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
1-(3-Hydroxybut-1-yn-1-yl)-2,2,6-trimethylcyclohexane-1,4-diol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s reactivity makes it useful in biochemical assays and as a probe for studying enzyme activities.
Medicine: Research explores its potential as a therapeutic agent or a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-(3-Hydroxybut-1-yn-1-yl)-2,2,6-trimethylcyclohexane-1,4-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl and butynyl groups play crucial roles in these interactions, influencing the compound’s binding affinity and reactivity. Pathways involved may include enzymatic catalysis and signal transduction processes.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3-Hydroxybut-1-yn-1-yl)-2,2,6-trimethylcyclohexanol
- 2,2,6-Trimethylcyclohexane-1,4-diol
- 1-(3-Hydroxybut-1-yn-1-yl)cyclohexane-1,4-diol
Uniqueness
1-(3-Hydroxybut-1-yn-1-yl)-2,2,6-trimethylcyclohexane-1,4-diol stands out due to its specific combination of functional groups and structural features
Propiedades
Número CAS |
32469-38-8 |
|---|---|
Fórmula molecular |
C13H22O3 |
Peso molecular |
226.31 g/mol |
Nombre IUPAC |
1-(3-hydroxybut-1-ynyl)-2,2,6-trimethylcyclohexane-1,4-diol |
InChI |
InChI=1S/C13H22O3/c1-9-7-11(15)8-12(3,4)13(9,16)6-5-10(2)14/h9-11,14-16H,7-8H2,1-4H3 |
Clave InChI |
NNHZRFWALNMRKS-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(CC(C1(C#CC(C)O)O)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


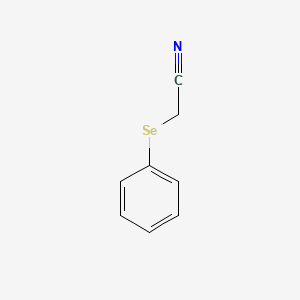
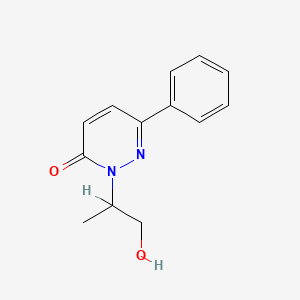
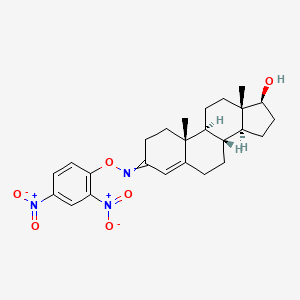
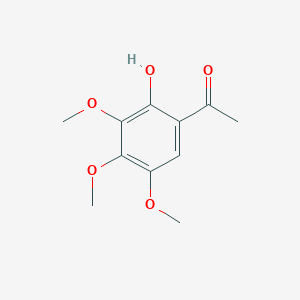
![Benzonitrile, 4-[2-(2-benzofuranyl)ethenyl]-](/img/structure/B14681793.png)

![Benzonitrile, 4-[2-(2-benzofuranyl)ethenyl]-](/img/structure/B14681800.png)

